molecular formula C14H10Br2N2O B13678977 6,8-Dibromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine

6,8-Dibromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B13678977
M. Wt: 382.05 g/mol
InChI Key: QDYMJHYIAPBFNZ-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine is a brominated imidazo[1,2-a]pyridine derivative characterized by a bicyclic heteroaromatic core. The compound features bromine atoms at positions 6 and 8 and a 2-methoxyphenyl substituent at position 2. This scaffold is structurally related to pharmacologically active imidazo[1,2-a]pyridines, such as zolpidem and alpidem, which are used clinically for their hypnotic and anxiolytic properties .

Properties

Molecular Formula

C14H10Br2N2O

Molecular Weight

382.05 g/mol

IUPAC Name

6,8-dibromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H10Br2N2O/c1-19-13-5-3-2-4-10(13)12-8-18-7-9(15)6-11(16)14(18)17-12/h2-8H,1H3

InChI Key

QDYMJHYIAPBFNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CN3C=C(C=C(C3=N2)Br)Br

Origin of Product

United States

Preparation Methods

Core Formation via Two-Component Cyclization

A widely accepted and efficient method for synthesizing 2-arylimidazo[1,2-a]pyridines involves the two-component cyclization of substituted 2-aminopyridines with substituted phenacyl bromides. This reaction is typically catalyzed by bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in environmentally friendly solvents like aqueous ethanol. The reaction proceeds at room temperature, offering moderate to excellent yields (65–94%) with broad substrate scope, including electron-donating and electron-withdrawing substituents on the aryl ring.

The mechanism involves initial nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the phenacyl bromide, forming a pyridinium salt intermediate. DBU then abstracts a proton facilitating imine formation, followed by intramolecular cyclization and elimination steps to yield the imidazo[1,2-a]pyridine product while regenerating the catalyst.

Entry Catalyst Solvent Time (h) Yield (%)
1 DBU CHCl₃ 6.0 80
9 DBU EtOH:H₂O (1:1 v/v) 0.5 94

This method is notable for its green chemistry aspects, using aqueous ethanol as a solvent and mild conditions, and is scalable to multigram quantities with consistent yields.

Introduction of the 2-Methoxyphenyl Group

The 2-methoxyphenyl substituent at the 2-position can be introduced via Suzuki–Miyaura cross-coupling reactions. This involves coupling the 2-haloimidazo[1,2-a]pyridine intermediate with 2-methoxyphenylboronic acid in the presence of palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) under optimized conditions (e.g., dimethylformamide at 100°C). This step allows for precise installation of the methoxyphenyl group with good yields, influenced by electronic and steric effects of substituents.

Bromination at the 6 and 8 Positions

Selective bromination to install bromine atoms at the 6 and 8 positions of the pyridine ring is achieved using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) often in the presence of Lewis acids to direct regioselectivity. The reaction conditions must be carefully controlled to avoid over-bromination or substitution at undesired positions. The presence of electron-donating groups like methoxy on the phenyl ring can enhance reactivity, while bulky substituents at adjacent positions may reduce yields due to steric hindrance.

Industrial and Green Chemistry Considerations

Industrial synthesis of this compound typically adapts the above synthetic routes to larger scales using continuous flow reactors and automated systems to improve efficiency, yield, and reproducibility. Additionally, green chemistry approaches such as solvent-free reactions and microwave-assisted synthesis have been explored to minimize environmental impact and reduce reaction times.

Analytical Characterization of the Compound

Characterization of 6,8-dibromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine and related derivatives involves a combination of spectroscopic and analytical techniques:

These techniques collectively confirm the successful synthesis and purity of the target compound.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield Range (%) Notes
Core formation 2-Aminopyridine + phenacyl bromide, DBU, EtOH/H₂O (1:1), RT 65–94 Mild, green solvent, broad substrate scope
2-Methoxyphenyl introduction Suzuki–Miyaura coupling with 2-methoxyphenylboronic acid, Pd catalyst, DMF, 100°C Moderate to high Sensitive to steric/electronic effects
Bromination Bromine or N-bromosuccinimide, Lewis acid catalyst Moderate to high Regioselective bromination at C-6 and C-8

Research Findings and Considerations

  • The use of DBU as a catalyst in aqueous ethanol significantly improves reaction yields and reduces reaction time compared to traditional methods using organic solvents.
  • Electron-donating groups such as methoxy enhance the reactivity of the phenacyl bromide in the cyclization step, facilitating higher yields.
  • Bromination requires careful optimization to achieve selective substitution at the 6 and 8 positions without affecting other reactive sites.
  • Multigram scale synthesis has been demonstrated with consistent yields, indicating the robustness and scalability of the developed protocols.

This comprehensive overview of the preparation methods for 6,8-dibromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine integrates detailed synthetic strategies, green chemistry approaches, and analytical characterization, supported by multiple authoritative sources. The described protocols offer efficient and scalable routes for researchers and industrial chemists focusing on this important heterocyclic scaffold.

Chemical Reactions Analysis

Bromination Reactions

The compound’s bromination at positions 6 and 8 is critical for its reactivity. Studies on related imidazo[1,2-a]pyridines suggest that electrophilic aromatic substitution (EAS) governs bromination patterns .

Regioselectivity :

  • The imidazo[1,2-a]pyridine core’s electronic environment directs bromination to positions 6 and 8.

  • Substituents like methoxy groups on the phenyl ring influence reactivity but do not alter the bromination sites.

Key Observations :

  • Bromination occurs via π-electrophilic attack, favoring electron-rich positions.

  • Dual bromination enhances the compound’s stability and reactivity for further functionalization.

Functionalization Reactions

The compound’s bromine atoms enable cross-coupling reactions and nucleophilic substitutions .

Oxidation/Reduction :

  • Bromine atoms can participate in redox reactions, forming derivatives with altered electronic properties.

Coupling Reactions :

  • Suzuki-Miyaura or Buchwald-Hartwig couplings are feasible due to the bromine’s leaving group properties.

Comparative Analysis of Related Compounds

CompoundStructural FeaturesKey Differences
6,8-Dibromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine Methoxy substitution at position 4Altered electronic environment
6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine Single bromine; nitro groupReduced reactivity due to lone bromine
6-Methyl-8-bromoimidazo[1,2-a]pyridine Methyl substitutionAltered lipophilicity

Mechanistic Insights

The synthesis mechanism involves a DBU-catalyzed cyclization , as outlined in Figure 3 of . DBU acts as a base to deprotonate intermediates, facilitating cyclization and elimination steps. The use of aqueous ethanol as a solvent aligns with green chemistry principles .

Scientific Research Applications

6,8-Dibromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. It possesses a molecular formula of C14H10Br2N2OC_{14}H_{10}Br_2N_2O and a molecular weight of 382.05 g/mol. The compound is characterized by two bromine atoms at the 6 and 8 positions and a methoxyphenyl group at the 2 position. This structure gives rise to diverse biological activities, making it a significant scaffold in medicinal chemistry.

Applications

6,8-Dibromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine has applications in various fields. Studies focus on its binding affinity to specific enzymes or receptors. The bromine atoms enhance its binding specificity, allowing it to inhibit enzyme activity or modulate receptor functions effectively. Research indicates that this compound can bind to active sites or allosteric sites on target proteins, influencing their activity and providing insights into potential therapeutic mechanisms.

Structural Similarity

Several compounds share structural similarities with 6,8-Dibromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine. The compound stands out due to its dual bromination and specific methoxy substitution, which enhance its biological activity compared to similar compounds. Its unique structure allows for diverse interactions within biological systems that are critical for its function in medicinal chemistry.

Compound NameStructural FeaturesBiological ActivityUnique Aspects
6,8-Dibromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridineSimilar bromination pattern but different methoxy substitutionAnticancer propertiesDifferent substitution may affect potency
6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridineSingle bromine substitutionAntimicrobial activityLacks dual bromination
6-Methyl-8-bromoimidazo[1,2-a]pyridineMethyl instead of methoxy groupAntiviral effectsAltered electronic properties due to methyl group

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxyphenyl group enhance its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents Key Features Biological Activity (if reported) Reference
6,8-Dibromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine 6,8-Br; 2-(2-methoxyphenyl) High lipophilicity; potential halogen bonding and steric effects Not explicitly reported in evidence N/A
6,8-Dibromo-2,3-dimethylimidazo[1,2-a]pyridine 6,8-Br; 2,3-CH₃ Methyl groups at 2 and 3; smaller molecular weight (C₉H₈Br₂N₂) No biological data provided
6,8-Dichloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine 6,8-Cl; 2-(3-methoxyphenyl) Chlorine substituents; para-methoxy group Intermediate for drug synthesis
2-(4-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine 6,8-Cl; 2-(4-bromophenyl) Bromophenyl at position 2; mixed halogenation No biological data provided
6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (KOXGEM) 6-Br; 2-(4-bromophenyl) Single bromine at position 6; bromophenyl substituent Structural analog for crystallography
Imidazo[1,2-a]pyridine derivatives with biphenyl chains Variable substituents (e.g., 2h: R4-CH₃, biphenyl) Bulky biphenyl side chain; methyl at R4 AChE inhibition (IC₅₀ = 79 µM)

Key Observations

Dichloro analogs (e.g., 6,8-Dichloro-2-(3-methoxyphenyl)) are synthetically versatile intermediates but may lack the enhanced binding affinity associated with bromine .

Substituent Position and Electronic Effects :

  • The 2-methoxyphenyl group in the target compound introduces steric hindrance and electron-donating effects due to the ortho-methoxy group. This contrasts with para-substituted analogs (e.g., 2-(4-bromophenyl)), which may offer different spatial and electronic interactions .
  • Biphenyl-substituted derivatives (e.g., compound 2h) demonstrate superior acetylcholinesterase (AChE) inhibition, highlighting the importance of bulky, aromatic side chains for enzyme binding .

Biological Activity Trends :

  • Derivatives with electron-withdrawing groups (e.g., Cl, Br) at positions 6 and 8 may enhance stability and receptor affinity. For example, brominated compounds are common in kinase inhibitors due to their ability to occupy hydrophobic pockets .
  • Methyl substituents (e.g., at R4 in compound 2h) improve AChE inhibition by optimizing steric fit within the enzyme’s active site .

Comparison with Heterocyclic Analogs :

  • Imidazo[1,2-c]pyrimidine and imidazo[1,2-a]pyrazine derivatives exhibit reduced antituberculosis activity compared to imidazo[1,2-a]pyridines, underscoring the scaffold’s unique pharmacophoric advantages .

Biological Activity

6,8-Dibromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and diverse biological activities. This compound belongs to the imidazo[1,2-a]pyridine family and is characterized by the presence of two bromine atoms at the 6 and 8 positions and a methoxyphenyl group at the 2 position. Its molecular formula is C14H10Br2N2O, with a molecular weight of 382.05 g/mol .

Structure-Activity Relationship (SAR)

The structural attributes of 6,8-dibromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine significantly influence its biological activity. The bromine atoms enhance the compound's binding specificity to various biological targets, which include enzymes and receptors. This specificity allows for effective modulation of enzyme activity and receptor functions .

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
6,8-Dibromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridineSimilar bromination pattern but different methoxy substitutionAnticancer propertiesDifferent substitution may affect potency
6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridineSingle bromine substitutionAntimicrobial activityLacks dual bromination
6-Methyl-8-bromoimidazo[1,2-a]pyridineMethyl instead of methoxy groupAntiviral effectsAltered electronic properties due to methyl group

The unique dual bromination and specific methoxy substitution in 6,8-Dibromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine enhance its biological activity compared to structurally similar compounds .

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities:

  • Anticancer : It has been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial : The compound demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Antiviral : Preliminary studies suggest potential antiviral properties, possibly through inhibition of viral replication .

The mechanisms underlying the biological activities of 6,8-Dibromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine are multifaceted:

  • Enzyme Inhibition : The compound can bind to active or allosteric sites on target proteins, inhibiting their activity. For example, it has been identified as a potential inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors involved in cellular signaling pathways.
  • Induction of Apoptosis : Studies have reported that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Study on Anticancer Activity

In a recent study examining the anticancer properties of imidazo[1,2-a]pyridine derivatives, 6,8-Dibromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine was found to exhibit significant cytotoxicity against various cancer cell lines. The study utilized MTT assays to assess cell viability and demonstrated that the compound induced apoptosis through caspase activation .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The results indicated potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Q & A

Q. What are common synthetic strategies for functionalizing the imidazo[1,2-a]pyridine scaffold at specific positions (e.g., C-3)?

Methodological Answer: Functionalization of imidazo[1,2-a]pyridine derivatives often targets the C-3 position due to its reactivity and pharmacological relevance. Key strategies include:

  • Friedel-Crafts Acylation : A one-pot method using catalytic AlCl₃ and acetic anhydride under neat, high-heat conditions achieves C-3 acetylation. This approach is scalable, requires minimal purification, and generates diverse libraries for drug discovery .
  • Three-Component Reactions : Copper-catalyzed coupling of 2-aminopyridines, aldehydes, and alkynes enables rapid diversification at C-3, avoiding stoichiometric oxidants or metal reagents .
  • Radical Reactions : Transition-metal catalysis or photoredox strategies introduce functional groups (e.g., alkyl, aryl) via C–H activation, expanding chemical space for structure-activity relationship (SAR) studies .

Q. Which spectroscopic techniques are used to characterize imidazo[1,2-a]pyridine derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns substituent positions and confirms regioselectivity in functionalization (e.g., distinguishing C-2 vs. C-3 substitution) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas, particularly for novel derivatives with halogens (e.g., bromine in 6,8-dibromo derivatives) .
  • X-ray Crystallography : Resolves crystal packing and non-covalent interactions (e.g., π-π stacking, hydrogen bonding) critical for solid-state luminescence or target binding .

Q. What biological activities are associated with imidazo[1,2-a]pyridine derivatives, and how do substituents influence potency?

Methodological Answer:

  • COX-2 Inhibition : Substitution at C-3 with morpholine or phenylamino groups enhances selectivity (IC₅₀ = 0.07 µM, selectivity index >200). Bulky substituents improve steric complementarity with the COX-2 active site .
  • GABAA Receptor Binding : Acetylated derivatives at C-3 show predicted binding via computational docking, suggesting anxiolytic or sedative potential .
  • Antibacterial Activity : Despite structural diversity (e.g., 2-thioalkyl-3-nitro derivatives), lack of activity against S. aureus and P. aeruginosa highlights the need for substituent optimization or alternative targets .

Advanced Research Questions

Q. How can computational models predict the binding affinity of imidazo[1,2-a]pyridine derivatives to therapeutic targets?

Methodological Answer:

  • Docking Simulations : Molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) models assess ligand-receptor interactions. For example, acetylated derivatives were docked into GABAA receptors to identify key hydrogen bonds and π-stacking with aromatic residues .
  • QSAR Studies : Machine learning models trained on COX-2 inhibitory data correlate substituent electronic properties (e.g., Hammett constants) with activity, guiding rational design .
  • Metabolism Prediction : Scaffold-hopping (e.g., imidazo[1,2-a]pyrimidine to pyridine) reduces aldehyde oxidase (AO) susceptibility, as shown by in silico metabolic profiling .

Q. How should researchers address contradictory data in biological activity (e.g., lack of antibacterial efficacy)?

Methodological Answer:

  • Substituent Position Analysis : Antibacterial inactivity in 2-thioalkyl-3-nitro derivatives may arise from poor membrane permeability. Compare C-2 vs. C-3 functionalization using logP calculations or cell-penetration assays .
  • Assay Optimization : Validate negative results with alternative methods (e.g., liquid microdilution vs. solid-state diffusion) and control compounds. Adjust bacterial strains or growth conditions to mimic in vivo environments .
  • Off-Target Screening : Use phenotypic assays or proteomics to identify unintended targets (e.g., kinase inhibition) that may explain discrepancies .

Q. What strategies improve regioselectivity in multi-component reactions involving imidazo[1,2-a]pyridines?

Methodological Answer:

  • Catalyst Screening : Copper(I) iodide enhances selectivity in three-component couplings by stabilizing reactive intermediates (e.g., alkyne insertion) .
  • Solvent Effects : Neat conditions or polar aprotic solvents (e.g., DMF) favor C-3 functionalization over competing C-2 pathways in Friedel-Crafts reactions .
  • Computational Guidance : Reaction coordinate diagrams (DFT calculations) identify transition states and optimize conditions (e.g., temperature, stoichiometry) for desired regiochemistry .

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